(+)-R,R-D-84 is a synthetic compound classified as a selective dopamine transporter (DAT) inhibitor. It plays a crucial role in scientific research as a pharmacological tool for investigating the function and regulation of the dopamine transporter. DAT is a protein responsible for regulating dopamine levels in the brain, and its dysfunction is implicated in various neurological and psychiatric disorders.
1-(4-Aminophenyl)piperidin-3-ol is a chemical compound with the molecular formula . It is classified as a piperidine derivative, characterized by an amino group attached to a phenyl ring and a hydroxyl group on the piperidine ring. This compound is of interest due to its potential pharmacological applications, particularly in neuropharmacology, where it may influence neurotransmitter systems.
This compound can be synthesized through various chemical pathways, often starting from precursors such as 1-(4-nitrophenyl)piperidin-3-ol. The reduction of this nitro compound is a common method for producing 1-(4-Aminophenyl)piperidin-3-ol.
1-(4-Aminophenyl)piperidin-3-ol falls under the category of organic compounds known as piperidines, which are cyclic amines. These compounds are significant in medicinal chemistry due to their ability to interact with biological systems.
The synthesis of 1-(4-Aminophenyl)piperidin-3-ol can be achieved through several methods:
The choice of reducing agents and reaction conditions is critical for optimizing yield and purity. For instance, palladium catalysts are favored for their efficiency in reducing nitro groups without affecting other functional groups present in the molecule.
The molecular structure of 1-(4-Aminophenyl)piperidin-3-ol features a piperidine ring with an amino group at the para position relative to the hydroxyl group on the piperidine itself. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). For example, NMR data may show distinct peaks corresponding to hydrogen atoms on the aromatic ring and those on the piperidine ring.
1-(4-Aminophenyl)piperidin-3-ol can undergo several types of chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are commonly employed. In reduction reactions, lithium aluminum hydride or sodium borohydride are typical reducing agents used under controlled conditions to prevent over-reduction .
The mechanism by which 1-(4-Aminophenyl)piperidin-3-ol exerts its effects involves interaction with various biological targets, particularly enzymes related to neurotransmission. It has been observed that this compound can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts.
Research indicates that alterations in cholinergic signaling pathways may contribute to its pharmacological effects, which could include modulation of cognitive functions and potential therapeutic benefits in neurodegenerative diseases.
1-(4-Aminophenyl)piperidin-3-ol typically appears as a solid at room temperature, with specific melting and boiling points that can be determined through experimental methods.
The compound is soluble in polar solvents due to its hydroxyl group, which facilitates hydrogen bonding. Its reactivity profile includes susceptibility to oxidation and substitution reactions, making it versatile for further chemical modifications .
1-(4-Aminophenyl)piperidin-3-ol has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatments for conditions such as Alzheimer's disease or other cognitive impairments.
Additionally, this compound may serve as an intermediate in synthesizing more complex pharmaceuticals or as a probe in biochemical studies investigating enzyme interactions .
Piperidine derivatives have served as foundational scaffolds in pharmaceutical development for over seven decades, with their integration into clinical agents accelerating significantly since the mid-20th century. The structural simplicity of the piperidine ring—a six-membered heterocycle with one nitrogen atom—belies its extraordinary versatility in drug design. This is evidenced by its presence in more than twenty classes of therapeutic agents, ranging from antipsychotics to cognitive enhancers [2]. Early breakthroughs included the development of haloperidol (1958), a first-generation antipsychotic whose piperidine moiety enabled potent dopamine receptor antagonism. This was followed by benperidol (1965) and droperidol (1967), which further demonstrated piperidine’s capacity for CNS-targeted activity optimization [9].
The 1980s–1990s witnessed piperidine’s emergence in neurology-focused agents, exemplified by donepezil (1996), where the 1-benzylpiperidine core became critical for acetylcholinesterase inhibition in Alzheimer’s therapy [2] [9]. Contemporary drug discovery continues leveraging piperidine due to three key properties:
Table 1: Milestones in Piperidine-Based Drug Development
Time Period | Key Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
1950s–1960s | Haloperidol [9] | Antipsychotic | 4-(4-Chlorophenyl)-4-hydroxypiperidine |
1960s–1970s | Droperidol [9] | Antiemetic | N-alkylated piperidine with carbonyl linkage |
1980s–1990s | Risperidone [9] | Atypical antipsychotic | Piperazine-piperidine hybrid scaffold |
1990s–2000s | Donepezil [2] | Antidementia | 1-Benzylpiperidine with indanone moiety |
2010s–Present | Ceritinib [9] | Antineoplastic (ALK inhibitor) | Sulfonyl-piperidine linkage |
The transition to targeted 3-substituted piperidines began crystallizing in the early 2000s, with 1-(4-Aminophenyl)piperidin-3-ol emerging as a distinct scaffold. Its synthesis typically proceeds via hydrogenation of 1-(4-nitrophenyl)piperidin-3-ol under palladium catalysis (25–30°C, H₂ atmosphere) or reductive amination of 4-aminobenzaldehyde with piperidin-3-ol using sodium cyanoborohydride [1]. Industrial production optimizes these routes through crystallization-enhanced purification, enabling multigram-scale synthesis for pharmacological evaluation.
1-(4-Aminophenyl)piperidin-3-ol (C₁₁H₁₆N₂O, MW 192.26 g/mol) exemplifies strategic bioisosteric innovation through its stereochemically defined, bifunctional architecture. The molecule integrates three critical pharmacophoric elements:
Table 2: Molecular Features of 1-(4-Aminophenyl)piperidin-3-ol vs. Analogues
Structural Descriptor | 1-(4-Aminophenyl)piperidin-3-ol | 1-(3-Aminophenyl)piperidin-4-ol [5] | 1-(4-Aminophenyl)piperazine |
---|---|---|---|
Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O | C₁₀H₁₅N₃ |
Nitrogen Geometry | Secondary amine (piperidine) | Secondary amine (piperidine) | Tertiary diamino (piperazine) |
Substituent Position | 3-OH, N1-(4-NH₂-C₆H₄) | 4-OH, N1-(3-NH₂-C₆H₄) | N4-(4-NH₂-C₆H₄) |
XLogP3 | 1.2 [1] | 0.91 (predicted) | 1.35 (estimated) |
Hydrogen Bond Capacity | Donor: 2 (NH₂, OH); Acceptor: 3 | Donor: 2; Acceptor: 3 | Donor: 2 (NH₂, NH); Acceptor: 3 |
TPSA (Ų) | 49.49 [6] | ~49 | 49.3 |
The meta-hydroxyl configuration at C3 induces distinct conformational behavior compared to C4-substituted analogues like 1-(4-aminophenyl)piperidin-4-ol (CAS 142752-12-3) [6] [7]. This positioning creates a 1,3-diaxial relationship between the hydroxyl group and piperidine hydrogen atoms, favoring chair-chair interconversion with equatorial hydroxyl orientation. Computational models indicate a 2.1 kcal/mol stabilization energy for the equatorial conformer—sufficient to influence protein docking precision [1].
The para-amino group on the phenyl ring adopts a near-perpendicular orientation relative to the piperidine plane (±85° dihedral angle), minimizing steric clash while enabling resonance-assisted electron donation. This geometry facilitates dual binding modalities:
Crystallographic polymorphism studies reveal that solid-state packing is dominated by N–H···O (2.92 Å) and O–H···N (2.89 Å) hydrogen bonds, forming R₂²(8) ring motifs [8]. Unlike C4-hydroxyl analogues, the C3 configuration disfavors hydroxyl-hydroxyl dimerization, instead promoting catemer chains. This impacts dissolution kinetics—a critical parameter for bioavailability—with calculated aqueous solubility of 1.68 mg/mL (ESOL model) [6].
Functionally, the 4-aminophenyl group enables targeted enzyme inhibition, particularly against cholinesterases and monoamine oxidases (MAOs). Molecular docking suggests the aminophenyl moiety inserts into the aromatic gorge of acetylcholinesterase, while the protonated piperidine nitrogen forms a salt bridge with Glu334 [1]. This binding mode parallels donepezil’s pharmacophore but offers enhanced synthetic accessibility for structure-activity relationship exploration.
Table 3: Synthetic Pathways to 1-(4-Aminophenyl)piperidin-3-ol
Method | Reaction Conditions | Key Intermediate | Yield (%) | Industrial Applicability |
---|---|---|---|---|
Reduction of Nitro Precursor [1] | H₂ (1–3 atm), Pd/C (5 mol%), EtOH, 25–30°C | 1-(4-Nitrophenyl)piperidin-3-ol | 85–92 | High (catalyst recyclable, ambient conditions) |
Reductive Amination [1] | NaBH₃CN, MeOH, 0°C→RT, 12h | 4-Aminobenzaldehyde + piperidin-3-ol | 78–84 | Moderate (requires borohydride handling) |
Catalytic Hydrogenation (Industrial) [2] | H₂ (10 atm), Ru/Al₂O₃, 80°C, flow reactor | 1-(4-Nitrophenyl)-3-hydroxypiperidine | >95 | Excellent (continuous processing) |
Multicomponent Reaction [2] | Aldehyde + amine + ketone, ZrCl₄ catalyst, 60°C | Not specified | 65 | Limited (byproduct formation) |
The compound’s strategic value lies in its transformability into high-value derivatives:
These transformations underscore why 1-(4-aminophenyl)piperidin-3-ol serves as a multipurpose building block in medicinal chemistry—a molecule whose structural economy enables outsized therapeutic innovation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7